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Compound of Interest

Compound Name: DL-PHENYLALANINE (2-D)

Cat. No.: B1579804

Get Quote

Executive Summary
DL-Phenylalanine (2-D) (CAS: 14603-77-1 for labeled L-isomer reference; generic deuterated

mix) is a stable isotopologue of the essential amino acid phenylalanine, where the hydrogen

atom at the

-carbon (position 2) is replaced by deuterium (

H or D). This specific labeling is not merely a tracer; it is a functional probe used to alter the
bond dissociation energy of the

-C-H bond.

This guide details the physicochemical principles, synthesis, and critical applications of DL-
Phenylalanine (2-D), focusing on its role as a mechanistic probe in enzymology (Kinetic

Isotope Effects) and as a robust internal standard in quantitative metabolomics.

Part 1: Chemical Identity & Physicochemical
Properties
The substitution of Protium (
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H) with Deuterium (

H) at the chiral center creates a unique chemical environment without altering the steric bulk of
the molecule.

Structural Specification
Chemical Name: DL-Phenylalanine-

-d

Label Position: C-2 (Alpha carbon)

Isotopic Enrichment: Typically

98 atom % D[1]

Molecular Formula: C

H

DNO

Molecular Weight: 166.20 g/mol (vs. 165.19 g/mol for unlabeled)

Comparative Properties Table
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Property
Unlabeled DL-
Phenylalanine

DL-Phenylalanine
(2-D)

Significance

C-

Bond Length
~1.09 Å ~1.08 Å

D-C bond is shorter

and more stable.

Vibrational Freq (C-

H/D)
~2900 cm ~2100 cm Distinct IR signature;

higher bond stability.

Zero Point Energy

(ZPE)
Higher Lower

Requires more

activation energy to

cleave C-D bond.

pK

(approx)

1.83 (COOH), 9.13

(NH

)

~Same

Electronic

environment is

minimally perturbed.

H-NMR Signal Triplet at ~3.9 ppm Silent

Disappearance of

-H signal confirms

enrichment.

Part 2: The Deuterium Kinetic Isotope Effect (DKIE)
The primary utility of DL-Phenylalanine (2-D) lies in the Primary Deuterium Kinetic Isotope

Effect. Because the C-D bond has a lower zero-point energy (ZPE) than the C-H bond, the

activation energy required to reach the transition state for bond cleavage is significantly higher.

Mechanistic Causality
If a reaction step involves the breaking of the C-

bond (e.g., deamination or transamination) and that step is rate-limiting, the reaction velocity (

) will decrease significantly when using the deuterated substrate.

: Bond breaking is not the rate-limiting step.

: C-
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bond breaking is the rate-limiting step (Primary KIE).

Visualization: Energy Profile of KIE
The following diagram illustrates the energetic difference that causes the isotope effect.

Kinetic Isotope Effect Principle

Substrate Ground State

Transition State (H)Lower Ea

Transition State (D)

Higher Ea (Slower) Product

C-D Bond has lower Zero Point Energy
than C-H, increasing Activation Energy.

Click to download full resolution via product page

Caption: Comparative reaction coordinate diagram showing the increased activation energy

required for C-D bond cleavage compared to C-H.

Part 3: Applications in Enzymology (Mechanistic
Probes)
DL-Phenylalanine (2-D) is the "gold standard" probe for investigating enzymes that metabolize

phenylalanine.

Phenylalanine Ammonia Lyase (PAL) Mechanism
PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. A

central debate in enzymology was whether the reaction proceeded via a concerted elimination

or a stepwise mechanism involving a carbanion intermediate.

Experimental Logic: Researchers utilized

-deuterated phenylalanine.

Observation: A significant primary kinetic isotope effect (
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) was observed.

Conclusion: The removal of the

-proton is a rate-determining step, supporting a mechanism where the enzyme acts as a
base to abstract the proton, leading to elimination.

Transaminases and Decarboxylases
For amino acid decarboxylases, the C-

bond must break. Using the 2-D isotopologue allows researchers to:

Identify Rate Limiting Steps: If the reaction slows down, the chemical step is slow. If it

doesn't, product release or substrate binding is likely the bottleneck.

Map Active Site Geometry: By using stereospecifically labeled L- or D- isomers (resolved

from the DL- mixture), scientists can determine the stereochemistry of proton abstraction.

Part 4: Applications in Metabolomics (Internal
Standards)
In LC-MS/MS analysis, matrix effects (ion suppression/enhancement) can severely

compromise quantitative accuracy. DL-Phenylalanine (2-D) serves as an ideal Internal

Standard (IS).

Why 2-D?
While ring-deuterated versions (e.g., d

-Phe) are common, the 2-D version is often more cost-effective for specific fragmentation
pathways.

Co-Elution: It co-elutes perfectly with endogenous phenylalanine, experiencing the exact

same matrix effects.

Mass Shift: It provides a +1 Da mass shift (
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). Note: For high-resolution work, d

or

C variants are often preferred to avoid overlap with natural

C isotopes, but d

remains useful in specific tandem MS/MS transitions where the parent ion is isolated.

Workflow: Quantitative Analysis of Phenylalanine

Biological Sample
(Plasma/Urine)

Add Internal Standard
(DL-Phe-2-d)

Spike

Protein Precipitation
& Extraction

Equilibrate

LC-MS/MS Analysis

Inject

Ratio Calculation
(Analyte Area / IS Area)

Quantify
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Click to download full resolution via product page

Caption: Standardized workflow for using DL-Phe-2-d as an internal standard to correct for

extraction efficiency and ionization suppression.

Part 5: Synthesis Protocol (DL-Phenylalanine-2-d)
Methodology: The Acetamidomalonate Condensation (Classic Route) This method is preferred

for generating the racemic (DL) mixture with high isotopic purity at the

-position.

Reagents Required[1]
Diethyl acetamidomalonate

Benzyl chloride

Sodium ethoxide (NaOEt)

Deuterium Oxide (D

O)

Deuterium Chloride (DCl) or NaOD

Step-by-Step Protocol
Alkylation: React diethyl acetamidomalonate with benzyl chloride in the presence of sodium

ethoxide (in ethanol) to form diethyl acetamido(benzyl)malonate.

Checkpoint: Verify intermediate via TLC.

Hydrolysis & Decarboxylation (The Labeling Step): Suspend the alkylated intermediate in

20% DCl in D

O. Reflux for 6–12 hours.

Mechanism:[2][3][4][5] The ester groups hydrolyze to carboxylic acids. The acetamido

group hydrolyzes to the amine. Crucially, the decarboxylation event in a deuterated solvent
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(D

O) leads to the incorporation of a Deuterium atom at the

-position to replace the carboxyl group being lost.

Reaction:

Purification:

Evaporate the solvent to dryness.

Redissolve in minimal water and neutralize with ammonia to isoelectric point (pH ~5.5) to

precipitate the free amino acid.

Recrystallize from water/ethanol.

Validation (Self-Validating Step):

1H-NMR: Analyze the spectrum in D

O/DCl. The characteristic triplet for the

-proton at ~3.9-4.0 ppm must be absent.

MS: Direct infusion ESI-MS should show a major peak at m/z 167 (M+H)

instead of 166.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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